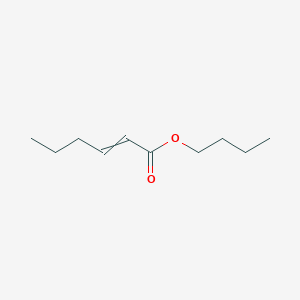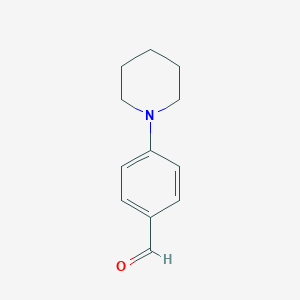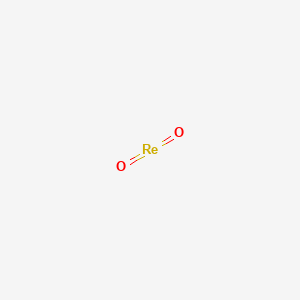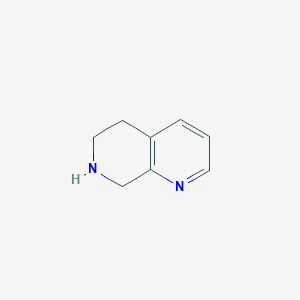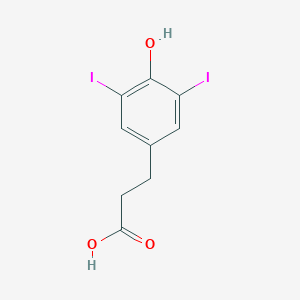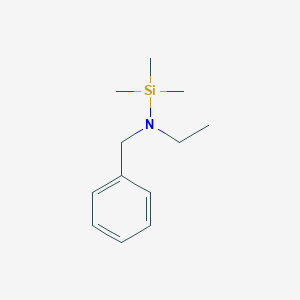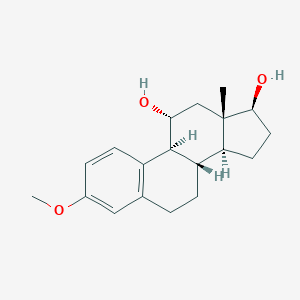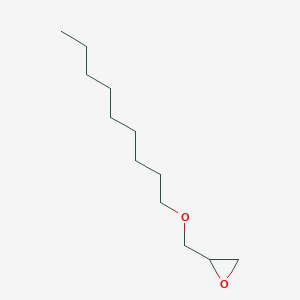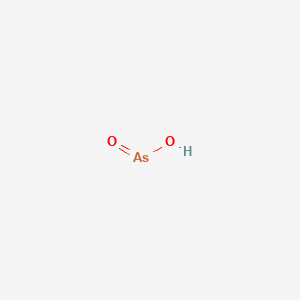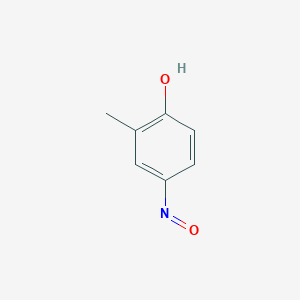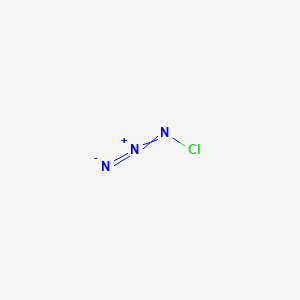
Chlorine azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorine azide is a chemical compound that is formed by the reaction of chlorine and sodium azide. It is a highly reactive and explosive compound that is used in a variety of scientific research applications. Chlorine azide is a colorless gas that is unstable and can decompose explosively under certain conditions.
Aplicaciones Científicas De Investigación
Chlorine azide is used in a variety of scientific research applications, including organic synthesis, explosive research, and materials science. It is a highly reactive compound that can be used to generate other reactive intermediates, such as chlorine nitride. Chlorine azide is also used in the synthesis of high-energy compounds, such as nitrogen-rich azides.
Mecanismo De Acción
The mechanism of action of chlorine azide is not well understood due to the highly reactive and explosive nature of the compound. It is believed that chlorine azide can undergo rapid decomposition to form other reactive intermediates, such as chlorine nitride and nitrogen gas. These reactive intermediates can then react with other compounds in the system, leading to a variety of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Chlorine azide is a highly toxic compound that can cause severe biochemical and physiological effects if not handled properly. It can cause skin irritation, respiratory distress, and even death if inhaled in high concentrations. Chlorine azide can also react with other compounds in the body, leading to the formation of reactive intermediates that can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorine azide has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it useful in a variety of chemical reactions. However, its hazardous nature and explosive properties make it difficult to handle and require specialized equipment and trained personnel. Additionally, the synthesis of chlorine azide requires the use of highly toxic and reactive chemicals, which can pose a risk to researchers.
Direcciones Futuras
There are several future directions for the research of chlorine azide. One area of research is the development of safer and more efficient synthesis methods for chlorine azide. Another area of research is the investigation of the mechanism of action of chlorine azide and its reactive intermediates. Additionally, the potential applications of chlorine azide in materials science and explosive research are areas of interest for future research.
Conclusion:
Chlorine azide is a highly reactive and explosive compound that is used in a variety of scientific research applications. Its synthesis requires specialized equipment and trained personnel due to its hazardous nature. Chlorine azide has several advantages and limitations for lab experiments, and its future directions include the development of safer synthesis methods and investigation of its mechanism of action. Overall, chlorine azide is a valuable compound in scientific research, but its hazardous nature must be carefully considered when handling and using it.
Métodos De Síntesis
Chlorine azide is synthesized by the reaction of chlorine gas and sodium azide in anhydrous ether. The reaction is highly exothermic and can be explosive if not carried out under controlled conditions. The synthesis of chlorine azide requires the use of specialized equipment and trained personnel due to the hazardous nature of the compound.
Propiedades
Número CAS |
13973-88-1 |
|---|---|
Nombre del producto |
Chlorine azide |
Fórmula molecular |
ClN3 |
Peso molecular |
77.47 g/mol |
InChI |
InChI=1S/ClN3/c1-3-4-2 |
Clave InChI |
ZGNIYAPHJAPRMA-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=NCl |
SMILES canónico |
[N-]=[N+]=NCl |
Otros números CAS |
13973-88-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



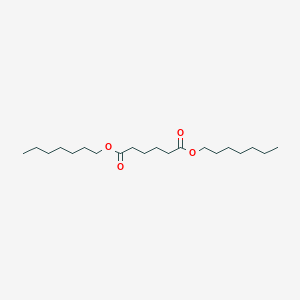
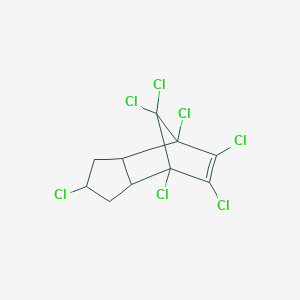
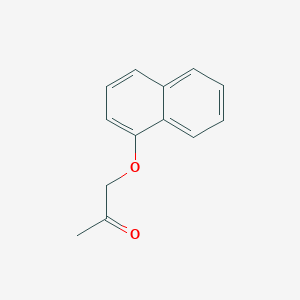
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
